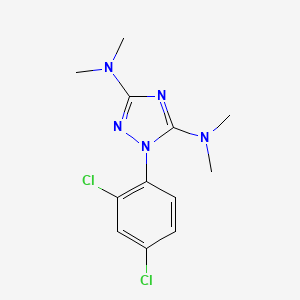

1-(2,4-dichlorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Description

This compound features a 1,2,4-triazole core substituted at the 1-position with a 2,4-dichlorophenyl group and at the 3- and 5-positions with dimethylamino groups (N~3~,N~3~,N~5~,N~5~-tetramethyl). The dichlorophenyl moiety enhances lipophilicity and electronic properties, while the tetramethyl substitution increases steric bulk and metabolic stability.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N5/c1-17(2)11-15-12(18(3)4)19(16-11)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEQZACTKZGPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps, starting with the preparation of the dichlorophenyl moiety. This can be achieved through halogenation reactions of phenol derivatives. Subsequent steps include the formation of the triazole ring through cyclization reactions, followed by methylation to introduce the tetramethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

Substitution: Substitution reactions, particularly at the chlorine atoms, can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions often require nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

The compound 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine, also known as N-[1-(2,4-dichlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine, has the molecular formula C12H15Cl2N5 and a molecular weight of 300.19 .

While specific applications of 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine are not detailed in the provided search results, the broader research context of cannabinoid compounds offers some insight into potential applications .

Cannabinoid Research Context

- Cannabinoids as a Therapeutic Option Cannabinoid compounds have been tested as a therapeutic option for treating androgenetic alopecia and atopic and seborrheic dermatitis .

- Receptor Targets Research indicates a trend toward cannabinoid substances that, when chemically modified, interact with other receptors in addition to classic cannabinoid targets or are specially formulated .

- Melanogenesis Studies on melanogenesis have shown that CB1 receptor agonists can either increase or decrease melanin synthesis depending on the specific agonist and cell type .

- Cutaneous Barrier Function Research suggests that CB1 and CB2 receptors play different roles in skin barrier recovery, with CB1 receptor knockout mice exhibiting delayed recovery and CB2 receptor knockout mice showing accelerated recovery .

Mechanism of Action

The mechanism by which 1-(2,4-dichlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogues:

Substituent Effects on Pharmacokinetics

- Methylation: Tetramethyl substitution (target compound) likely improves metabolic stability by shielding the triazole core from oxidative degradation, a feature absent in non-methylated analogues () .

Biological Activity

1-(2,4-Dichlorophenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine, commonly referred to as a triazole derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties.

- Molecular Formula : C₁₂H₁₅Cl₂N₅

- Molecular Weight : 300.19 g/mol

- CAS Number : [2709666]

The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. In particular, the 1H-1,2,4-triazole ring system is known to mimic the structure of natural substrates or cofactors involved in enzymatic reactions. This structural similarity allows these compounds to act as competitive inhibitors in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives:

- Cell Line Studies : Research has demonstrated that derivatives of the 1,2,4-triazole scaffold exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds with aryl substitutions have shown enhanced antiproliferative activity against breast and lung cancer cell lines due to their ability to induce apoptosis and inhibit cell cycle progression .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may disrupt microtubule formation and function, thereby inhibiting mitosis in cancer cells. This is similar to the action of established chemotherapeutics like taxanes .

Antiangiogenic Properties

In addition to direct anticancer effects, some studies suggest that triazole derivatives possess antiangiogenic properties. These compounds can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis. The presence of specific functional groups in the triazole structure has been linked to enhanced antiangiogenic activity .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties:

- Fungal Inhibition : Certain triazoles are well-known antifungal agents used in clinical settings. The compound has shown promising antifungal activity against various strains by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .

- Bacterial Activity : Preliminary studies indicate that this compound may exhibit antibacterial effects against Gram-positive bacteria through mechanisms that disrupt bacterial cell wall synthesis .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-dichlorophenyl)-N³,N³,N⁵,N⁵-tetramethyl-1H-1,2,4-triazole-3,5-diamine?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with nitriles or carbodiimides under reflux conditions. For example:

Precursor preparation : Start with 2,4-dichloroaniline to form the dichlorophenyl backbone via nucleophilic substitution.

Triazole ring formation : React with tetramethylguanidine or similar reagents to introduce methylamine groups at N³ and N⁵ positions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation .

Critical Note : Substituent steric effects (e.g., dichlorophenyl and tetramethyl groups) may necessitate longer reaction times or elevated temperatures compared to simpler triazole derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm methyl group environments and aromatic proton splitting patterns (e.g., coupling constants for dichlorophenyl substituents).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly relevant for understanding stability and reactivity .

Data Tip : Compare computed (DFT) vibrational spectra with experimental IR data to validate electronic structure models .

Q. What factors influence the compound’s stability under laboratory conditions?

Methodological Answer:

- Photostability : Chlorine substituents increase susceptibility to UV degradation. Store in amber vials and avoid prolonged light exposure.

- Thermal stability : Conduct TGA/DSC analysis to identify decomposition thresholds (likely >200°C due to aromatic and triazole ring rigidity).

- Hydrolytic stability : Test in buffered solutions (pH 3–9) to assess susceptibility to hydrolysis at the triazole N–N bond .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Reaction path searches : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. Focus on substituent effects (e.g., chlorine’s electron-withdrawing nature) on activation barriers .

- Machine learning : Train models on existing triazole reaction datasets to predict optimal solvents/catalysts for functionalization (e.g., introducing sulfonyl or acyl groups) .

Case Study : ICReDD’s workflow combines DFT calculations with experimental validation to reduce trial-and-error cycles by 40% .

Q. How to resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

- Meta-analysis : Systematically compare datasets using tools like ChemAxon or COSMOtherm to normalize solvent polarity, temperature, and ionic strength variables .

- Controlled replication : Repeat experiments under standardized conditions (e.g., IUPAC-recommended buffer systems) to isolate confounding factors.

Example : Discrepancies in DMSO solubility may arise from trace water content; use Karl Fischer titration to verify solvent purity .

Q. What strategies are effective for studying the compound’s reaction mechanisms in heterogeneous catalysis?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled amines or deuterated solvents to trace proton transfer steps in triazole ring-opening reactions.

- In situ spectroscopy : Employ Raman or FTIR to monitor intermediate species on catalyst surfaces (e.g., Pd/C or zeolites) .

Advanced Tip : Pair kinetic isotope effect (KIE) studies with microkinetic modeling to distinguish rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.